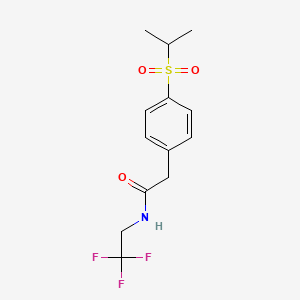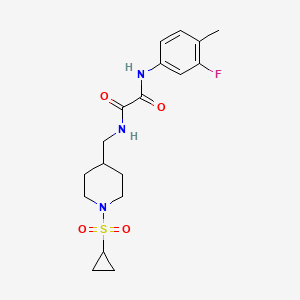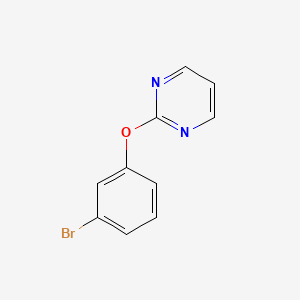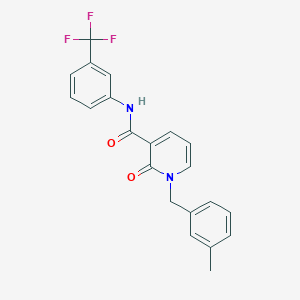
1-(3-methylbenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-methylbenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a carboxamide group (-CONH2), a trifluoromethyl group (-CF3), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl groups and the pyridine ring suggests that this compound may have regions of delocalized electrons, which could impact its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxamide could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a series of novel compounds derived from related chemical frameworks exhibit moderate to good activities against tested microbial strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Catalytic Activity
Studies have shown that compounds with related structures can act as efficient catalysts for chemical reactions. For example, certain pyridinecarboxamide derivatives have demonstrated catalytic activity in transfer hydrogenation reactions of various ketones under mild conditions, indicating potential applications in synthetic organic chemistry (Özdemir et al., 2012).
HIV Integrase Inhibition
Dihydropyrimidine-4-carboxamides, closely related to the compound of interest, have been identified as potent inhibitors of HIV integrase, an enzyme crucial for the replication of the Human Immunodeficiency Virus (HIV). This suggests potential applications in the development of antiretroviral therapies (Pace et al., 2007).
Solventless and Metal-free Synthesis
Innovative synthetic approaches for related compounds, such as the antiepileptic drug rufinamide and its analogs, have been developed using solventless, metal-free catalysis. This highlights potential applications in greener chemistry and pharmaceutical manufacturing (Bonacorso et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-5-2-6-15(11-14)13-26-10-4-9-18(20(26)28)19(27)25-17-8-3-7-16(12-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWZJMUYPQQDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

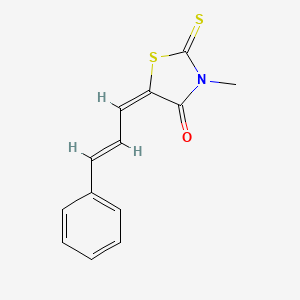
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)
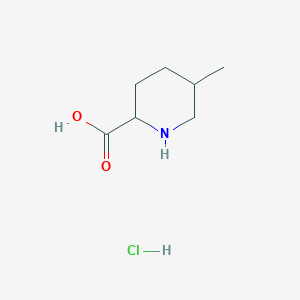
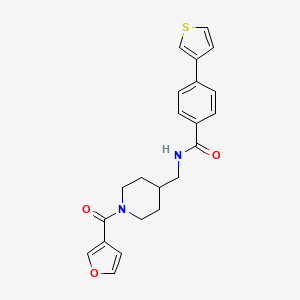
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)
![3-[[4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)
![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)
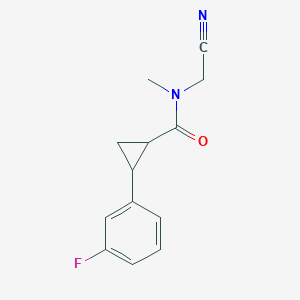
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
